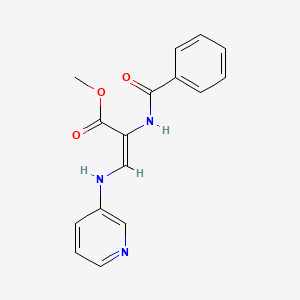
methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate” is a chemical compound with a molecular weight of 297.31 . The IUPAC name for this compound is "methyl (2E)-2-(benzoylamino)-3-(3-pyridinylamino)-2-propenoate" .
Molecular Structure Analysis
The InChI code for “methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate” is "1S/C16H15N3O3/c1-22-16(21)14(11-18-13-8-5-9-17-10-13)19-15(20)12-6-3-2-4-7-12/h2-11,18H,1H3,(H,19,20)/b14-11+" . This code provides a way to represent the compound’s molecular structure in a standard format.Physical And Chemical Properties Analysis
“Methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate” is a solid substance . Its exact mass is 149.047684 and it has a LogP value of 1.05 . The compound’s vapour pressure is 0.0±0.7 mmHg at 25°C .Aplicaciones Científicas De Investigación
Synthesis and Transformation for Heterocyclic Systems : Methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate and its analogs are valuable synthons for the preparation of various polyfunctional heterocyclic systems, such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others, which have diverse applications in pharmaceuticals and material science (Pizzioli et al., 1998).
Preparation of Complex Heterocyclic Compounds : This compound serves as a reagent in the synthesis of complex heterocyclic compounds, including pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones. These compounds are significant in the development of new medicinal drugs and materials (Selič et al., 1997).
Antineoplastic Tyrosine Kinase Inhibitor Metabolism : This compound has been used to study the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. Understanding the metabolism of such compounds is crucial in developing effective cancer treatments (Gong et al., 2010).
Formation of Benzene Derivatives : Research has shown that (E)-β-enamino amides react with certain reagents to yield benzene derivatives and other complex structures, demonstrating the versatility of these compounds in organic synthesis (Nuvole & Paglietti, 1989).
Discovery of Orally Active Histone Deacetylase Inhibitors : This compound has been involved in the discovery of orally active histone deacetylase inhibitors, which are significant in cancer therapy due to their ability to inhibit cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for “methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate” are not available in the retrieved data, it’s worth noting that compounds with similar structures, such as indole derivatives, have diverse biological activities and immense potential for therapeutic applications . This suggests that “methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate” could also have potential for further exploration in the field of medicinal chemistry.
Propiedades
IUPAC Name |
methyl (E)-2-benzamido-3-(pyridin-3-ylamino)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-22-16(21)14(11-18-13-8-5-9-17-10-13)19-15(20)12-6-3-2-4-7-12/h2-11,18H,1H3,(H,19,20)/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHALJHGWSOOPDJ-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CN=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CN=CC=C1)/NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2415626.png)
![5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2415627.png)
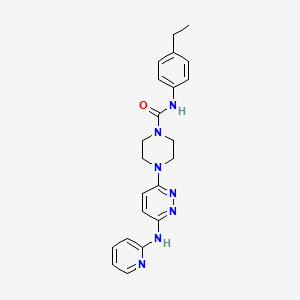

![1-(3-Chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2415631.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2415632.png)
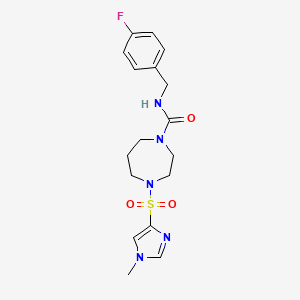
![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2415635.png)

![1-(3-chlorophenyl)-5-[(4-chlorophenyl)thio]-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2415639.png)
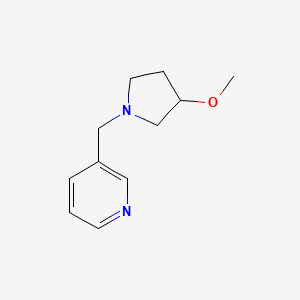
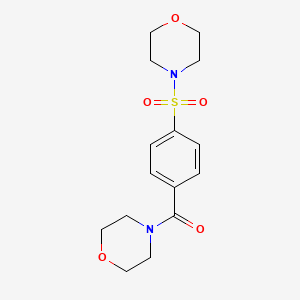
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2415647.png)
![3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2415648.png)